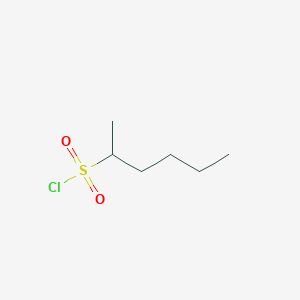
(R)-Diethyl 2-aminopentanedioate hydrochloride
Übersicht
Beschreibung
R-Diethyl 2-aminopentanedioate hydrochloride, commonly known as DEAP, is an organic compound used in a variety of scientific research applications. DEAP is an amino acid ester that is derived from the amino acid, lysine. It is a white, crystalline solid that is slightly soluble in water and has a molecular weight of 241.7 g/mol. DEAP has a variety of uses in research, including in enzymatic assays, biochemical studies, and as a substrate for enzymes. DEAP also has potential applications in the development of new drugs and in biotechnology.
Wissenschaftliche Forschungsanwendungen
Supramolecular Hydrogels
Application Summary: Supramolecular hydrogels are networks of self-assembled molecules held together by non-covalent interactions. They have significant potential in various fields due to their inherent properties and modularity.
Experimental Procedures: The compound H-D-Glu(OEt)-OEt.HCl can be utilized to create peptide-based hydrogels. These hydrogels are formed through specific self-assembly processes, which can be driven and optimized by chemical modifications to the peptide sequence.
Results: The incorporation of H-D-Glu(OEt)-OEt.HCl into peptide sequences has been shown to enhance the self-assembly process, leading to the formation of stable, self-supporting materials with potential applications in biology and biotechnologies .
Biochemical Reagent
Application Summary: As a biochemical reagent, H-D-Glu(OEt)-OEt.HCl is used in the synthesis of peptides and proteins, which are fundamental to various biological processes.
Experimental Procedures: In laboratory settings, this compound serves as a building block for the synthesis of more complex molecules. It is particularly useful in the creation of peptides through standard peptide synthesis techniques.
Results: The use of H-D-Glu(OEt)-OEt.HCl in peptide synthesis has enabled the production of a wide range of peptides for research and therapeutic purposes, demonstrating its versatility as a reagent .
Antioxidant Properties
Application Summary: Compounds like H-D-Glu(OEt)-OEt.HCl can be modified to exhibit antioxidant properties, which are crucial in combating oxidative stress in biological systems.
Experimental Procedures: Research involves the development of metal-binding peptide derivatives from H-D-Glu(OEt)-OEt.HCl that can chelate metal ions and exhibit antioxidant effects.
Results: These developments have led to innovative soft materials based on peptide and nucleobase derivatives, which show promise in reducing oxidative damage in cells .
Nucleobase Derivative Synthesis
Application Summary: Nucleobase derivatives play a vital role in the self-assembly of biomolecules, which is essential for the development of supramolecular tools.
Experimental Procedures: H-D-Glu(OEt)-OEt.HCl can be used to synthesize nucleobase derivatives that facilitate the self-assembly of nucleobases, aiding in the creation of supramolecular structures.
Results: The synthesis of nucleobase derivatives using this compound has contributed to the advancement of supramolecular chemistry, with applications in biology and biotechnologies .
Peptide Self-Assembly Study
Application Summary: Studying the self-assembly of peptides provides insights into protein folding and misfolding, which is relevant to understanding diseases like Alzheimer’s.
Experimental Procedures: H-D-Glu(OEt)-OEt.HCl is used to investigate the impact of specific amino acid derivatives on peptide self-assembly processes.
Results: Research has shown that modifications with compounds like H-D-Glu(OEt)-OEt.HCl can affect the organization and properties of peptide assemblies, contributing to our understanding of protein structure and function .
Material Science
Application Summary: Material science explores the development of new materials with unique properties for industrial and technological applications.
Experimental Procedures: The compound is employed in the design of new materials, particularly those that require specific molecular interactions for their assembly and stability.
Results: H-D-Glu(OEt)-OEt.HCl has been instrumental in creating innovative materials with enhanced properties, such as increased stability and functionality, for various applications .
Eigenschaften
IUPAC Name |
diethyl (2R)-2-aminopentanedioate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4.ClH/c1-3-13-8(11)6-5-7(10)9(12)14-4-2;/h7H,3-6,10H2,1-2H3;1H/t7-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSEQLMQNPBNMSL-OGFXRTJISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(C(=O)OCC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC[C@H](C(=O)OCC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![benzyl N-[(1S,2R,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-(dimethylcarbamoyl)cyclohexyl]carbamate](/img/structure/B1441351.png)




![tert-butyl N-[(N'-hydroxycarbamimidoyl)(4-methoxyphenyl)methyl]carbamate](/img/structure/B1441359.png)


![1-Boc-4-[2-(4-bromo-phenyl)-ethylamino]-piperidine](/img/structure/B1441365.png)